4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one is a cyclohexanone derivative with the molecular formula C12H21NO2 and a molecular weight of 211.3 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring attached to a cyclohexanone moiety via an ethoxy linker.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one typically involves the reaction of cyclohexanone with 2-(pyrrolidin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ethoxy linkage . The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique three-dimensional structure and electronic properties . The compound may modulate biological pathways by inhibiting or activating specific targets, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used in medicinal chemistry.
Cyclohexanone: A key intermediate in organic synthesis.
2-(Pyrrolidin-1-yl)ethanol: A precursor in the synthesis of 4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one.
Uniqueness
This compound is unique due to its combination of a pyrrolidine ring and a cyclohexanone moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to serve as a versatile scaffold in drug discovery and other scientific research applications .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one involves the reaction of cyclohexanone with 2-(pyrrolidin-1-yl)ethanol in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "Cyclohexanone", "2-(Pyrrolidin-1-yl)ethanol" ], "Reaction": [ "Step 1: To a round bottom flask, add cyclohexanone (1.0 equiv) and 2-(pyrrolidin-1-yl)ethanol (1.2 equiv).", "Step 2: Add a catalytic amount of p-toluenesulfonic acid (PTSA) to the flask.", "Step 3: Heat the reaction mixture to reflux for 6-8 hours.", "Step 4: Allow the reaction mixture to cool to room temperature and then add water to the flask.", "Step 5: Extract the product with ethyl acetate (3 x 50 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Step 7: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 8: Purify the crude product by column chromatography using a suitable solvent system to obtain the pure product." ] } | |
CAS-Nummer |
1564906-64-4 |
Molekularformel |
C12H21NO2 |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
4-(2-pyrrolidin-1-ylethoxy)cyclohexan-1-one |
InChI |
InChI=1S/C12H21NO2/c14-11-3-5-12(6-4-11)15-10-9-13-7-1-2-8-13/h12H,1-10H2 |
InChI-Schlüssel |
VCXKJKKZOOBWDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCOC2CCC(=O)CC2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.